2-Butyl-1-methylindolizine

Description

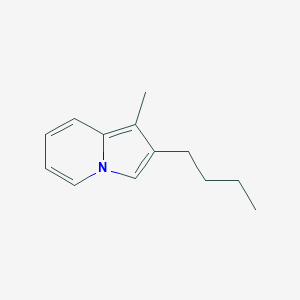

2-Butyl-1-methylindolizine is a bicyclic heteroaromatic compound comprising a fused pyrrole and pyridine ring system. It features a butyl group at the 2-position and a methyl group at the 1-position of the indolizine core (Fig. 1). The butyl and methyl substituents in this compound likely influence its lipophilicity, steric bulk, and electronic profile, which are critical for interactions with biological targets or functional materials. However, detailed pharmacological or industrial data for this specific compound remain sparse in publicly available literature.

Propriétés

Numéro CAS |

88274-07-1 |

|---|---|

Formule moléculaire |

C13H17N |

Poids moléculaire |

187.28 g/mol |

Nom IUPAC |

2-butyl-1-methylindolizine |

InChI |

InChI=1S/C13H17N/c1-3-4-7-12-10-14-9-6-5-8-13(14)11(12)2/h5-6,8-10H,3-4,7H2,1-2H3 |

Clé InChI |

CGJWELKBNALFHC-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CN2C=CC=CC2=C1C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Butyl-1-méthylindolizine peut être réalisée par diverses méthodes. Une approche courante implique la cyclisation de 2-alkylpyridines avec des alcynes. Par exemple, la réaction de la 2-butylpyridine avec le bromure de propargyle en conditions basiques peut donner de la 2-Butyl-1-méthylindolizine. Une autre méthode implique l'utilisation de réactions catalysées par des métaux de transition, telles que les réactions de couplage croisé catalysées par le palladium, pour construire le noyau indolizine.

Méthodes de production industrielle : La production industrielle de la 2-Butyl-1-méthylindolizine implique généralement des voies de synthèse évolutives qui garantissent des rendements et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité du processus de production. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour obtenir des résultats cohérents.

Analyse Des Réactions Chimiques

Types de réactions : La 2-Butyl-1-méthylindolizine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction utilisant de l'hydrogène gazeux et un catalyseur au palladium peuvent convertir le composé en son analogue entièrement saturé.

Substitution : Les réactions de substitution électrophile, telles que la nitration ou l'halogénation, peuvent introduire des groupes fonctionnels à des positions spécifiques sur le cycle indolizine.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en solution aqueuse sous reflux.

Réduction : Hydrogène gazeux avec du palladium sur charbon comme catalyseur à température ambiante.

Substitution : Nitration en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à basses températures.

Principaux produits :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation de dérivés indolizine entièrement saturés.

Substitution : Introduction de groupes nitro, halogène ou autres groupes électrophiles.

4. Applications de recherche scientifique

La 2-Butyl-1-méthylindolizine a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme unité de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel de molécule biologiquement active possédant des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.

Médecine : Exploré comme composé principal pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).

5. Mécanisme d'action

Le mécanisme d'action de la 2-Butyl-1-méthylindolizine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure aromatique du composé lui permet de participer à des interactions de type pi-pi et à des liaisons hydrogène avec les macromolécules biologiques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques. Par exemple, le composé peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, ce qui lui confère des propriétés anticancéreuses.

Composés similaires :

2-Butylindolizine : Manque le groupe méthyle en position un, ce qui peut affecter son activité biologique et sa réactivité chimique.

1-Méthylindolizine : Manque le groupe butyle en position deux, ce qui entraîne des différences d'hydrophobie et d'interactions moléculaires.

2-Phénylindolizine : Contient un groupe phényle au lieu d'un groupe butyle, ce qui peut modifier considérablement ses propriétés électroniques et son activité biologique.

Unicité : La 2-Butyl-1-méthylindolizine est unique en raison de la présence de substituants butyle et méthyle, qui confèrent des propriétés stériques et électroniques spécifiques. Ces propriétés peuvent influencer la réactivité du composé, sa solubilité et son interaction avec les cibles biologiques, ce qui en fait une molécule précieuse pour diverses applications.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Heterocycles

2-Butyl-1-methylindolizine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural features facilitate various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Can lead to the formation of ketones or carboxylic acids.

- Reduction : May yield fully saturated indolizine derivatives.

- Substitution : Allows for the introduction of nitro, halogen, or other electrophilic groups.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of indolizines, including this compound, exhibit significant antimicrobial properties. A study evaluating various indolizine derivatives demonstrated their effectiveness against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Compounds showed minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL, indicating their potential as anti-tubercular agents .

Anticancer Properties

Indolizines have been investigated for their anticancer activities. The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain indolizine derivatives can selectively target cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Medicinal Applications

Drug Development

this compound is explored as a lead compound for drug development due to its interaction with various molecular targets. Its ability to modulate enzyme activity makes it a candidate for designing new therapeutic agents targeting specific pathways involved in diseases such as cancer and tuberculosis . The compound's potential as an antiangiogenic agent has also been noted, particularly in relation to inhibiting vascular endothelial growth factor (VEGF) signaling pathways .

Industrial Applications

Organic Electronics

In the field of organic electronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its aromatic properties and ability to form stable films make it suitable for these applications. The compound's role in enhancing the efficiency and stability of electronic devices is an area of active research.

Case Study 1: Anti-Tubercular Activity

A series of 1,2,3-trisubstituted indolizines were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study revealed that several derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant strains. The findings suggest that structural modifications at specific positions on the indolizine scaffold can significantly impact biological activity .

Case Study 2: Drug-Bioconjugates

Indolizines have been used to create biotin-tagged drug conjugates for affinity chromatography applications. These conjugates allow for selective isolation of proteins interacting with drugs like COB223, demonstrating the utility of indolizine scaffolds in drug discovery and proteomics .

Mécanisme D'action

The mechanism of action of 2-Butyl-1-methylindolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Similar Indolizine Derivatives

To contextualize 2-butyl-1-methylindolizine, we compare it with structurally related indolizines, focusing on substituent effects, synthesis strategies, biological activities, and structural conformations.

Structural Features

- Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate: X-ray diffraction revealed a dihedral angle of 41.73° between the benzene and indolizine rings, indicating moderate non-planarity. Bond lengths and angles were within normal ranges for indolizines . This could reduce π-π stacking interactions in biological or material applications.

Data Table: Key Properties of Selected Indolizines

Research Implications and Gaps

The comparison highlights the critical role of substituent positioning and functional groups in modulating indolizine properties. Future studies should prioritize:

Synthetic Optimization : Developing efficient routes for this compound, leveraging insights from analogous compounds.

Biological Screening : Testing for receptor binding (e.g., 5-HT3, histamine H3) or enzyme inhibition (e.g., PLA2) based on precedents from active indolizines.

Structural Analysis : Conducting X-ray crystallography or computational modeling to resolve conformational details.

Activité Biologique

2-Butyl-1-methylindolizine is a compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by various studies, including molecular docking analyses and in vitro evaluations.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The indolizine core is characterized by a fused bicyclic system, which enhances its interaction with biological targets. The presence of the butyl and methyl groups at specific positions on the indolizine ring influences its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that indolizines, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain indolizines demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4-32 | Mycobacterium tuberculosis |

| Other Indolizines | 16-64 | Multidrug-resistant MTB strains |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. Compounds with similar structures have shown to inhibit key inflammatory mediators such as COX-1, COX-2, and 5-lipoxygenase (5-LOX). In vitro assays demonstrated that these compounds could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-1β, which are crucial in inflammatory responses .

Anticancer Potential

Indolizines are being explored for their anticancer properties. Molecular docking studies have identified potential targets for these compounds, suggesting that they may interfere with cancer cell proliferation pathways. The binding affinities observed in these studies indicate that this compound could serve as a lead compound for further development in cancer therapy .

Case Study: Antitubercular Activity

A series of indolizines were tested for their antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The findings revealed that derivatives of indolizines displayed promising results, with some compounds achieving effective MIC values against resistant strains .

Research Findings: Molecular Docking

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins involved in disease pathways. These studies indicated favorable binding energies with key enzymes associated with inflammation and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.